molecular formula C10H15N3O B2807518 4-(2,6-Dimethylpyrimidin-4-yl)morpholine CAS No. 22177-61-3

4-(2,6-Dimethylpyrimidin-4-yl)morpholine

Cat. No.: B2807518
CAS No.: 22177-61-3
M. Wt: 193.25
InChI Key: FNAPOGMKDIXHRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including “4-(2,6-Dimethylpyrimidin-4-yl)morpholine”, has seen significant advancements. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C10H15N3O.


Chemical Reactions Analysis

Morpholines, including “this compound”, are synthesized from 1,2-amino alcohols and related compounds. The synthesis involves a sequence of coupling, cyclization, and reduction reactions .

Scientific Research Applications

Morpholine Derivatives in Pharmacological Research

Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities due to their unique structural features. These compounds have been explored for their potential in treating various diseases, with significant interest in their application in designing drugs with improved efficacy and reduced side effects. For instance, morpholine derivatives have been reviewed for their chemical and pharmacological interest, particularly focusing on their diverse pharmacological profiles. Such derivatives have shown promising results in the development of novel therapeutic agents, illustrating the potential of morpholine frameworks in drug discovery and development (Asif & Imran, 2019).

Role in Organic Synthesis and Chemical Analysis

The chemical structure of "4-(2,6-Dimethylpyrimidin-4-yl)morpholine" suggests its utility in organic synthesis, where morpholine rings serve as crucial components for synthesizing various heterocyclic compounds. Morpholine derivatives have been used in regioselective bromination processes, showcasing their importance in fine chemical synthesis and the development of specific synthetic pathways (Thapa et al., 2014). Furthermore, the analytical application of morpholine derivatives, particularly in determining antioxidant activity, underscores their versatility in chemical analysis and their potential in evaluating the pharmacological properties of various compounds (Munteanu & Apetrei, 2021).

Material Science and Organic Light-Emitting Diodes (OLEDs)

In material science, particularly in the development of organic light-emitting diodes (OLEDs), morpholine derivatives have been explored for their photophysical properties. The study of BODIPY-based organic semiconductors, which include morpholine derivatives, highlights the potential of these compounds in the development of metal-free infrared emitters and their applications in OLED devices (Squeo & Pasini, 2020). This research domain exemplifies the application of morpholine derivatives in advanced material science, offering insights into designing new materials for optoelectronics.

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .

Properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-10(12-9(2)11-8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAPOGMKDIXHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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